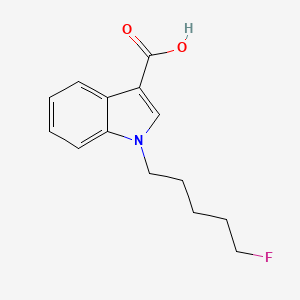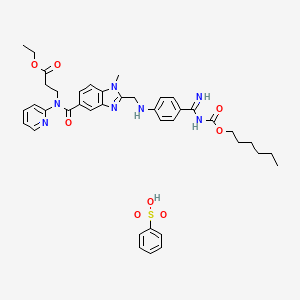
Dabigatran etexilate benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dabigatran etexilate benzenesulfonate is a pharmaceutical compound used primarily as an anticoagulant. It is an oral prodrug that is hydrolyzed to the active form, dabigatran, which is a direct thrombin inhibitor. This compound is used to prevent venous thromboembolic events and stroke in patients with atrial fibrillation and those who have undergone hip or knee replacement surgery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dabigatran etexilate benzenesulfonate involves several steps. One of the key intermediates is N-hexyl-4-nitrophenyl carbonate, which is used to prepare the dabigatran base. The process includes a Pinner reaction to prepare a critical intermediate, amidine, which is then nucleophilically substituted with N-hexyl-4-nitrophenyl carbonate to form the dabigatran base. This base is then converted to its mesylate salt using methane sulfonic acid .
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. Improved processes involve the use of novel intermediates and reaction conditions that minimize impurities and enhance the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Dabigatran etexilate benzenesulfonate undergoes several types of chemical reactions, including hydrolysis, nucleophilic substitution, and esterification. The hydrolysis of the prodrug to its active form, dabigatran, is a crucial step in its pharmacological activity .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include N-hexyl-4-nitrophenyl carbonate, methane sulfonic acid, and various solvents such as dichloromethane. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal yields and purity .
Major Products: The major product formed from the hydrolysis of this compound is dabigatran, which is the active form of the drug. This compound acts as a direct thrombin inhibitor, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation .
Scientific Research Applications
Dabigatran etexilate benzenesulfonate has a wide range of scientific research applications. In medicine, it is used to prevent stroke and systemic embolism in patients with non-valvular atrial fibrillation. It is also used for the treatment and prevention of deep vein thrombosis and pulmonary embolism . In chemistry and biology, it serves as a model compound for studying direct thrombin inhibitors and their mechanisms of action . Additionally, its predictable pharmacokinetic profile makes it a valuable tool in pharmacological research .
Mechanism of Action
Dabigatran etexilate benzenesulfonate is a prodrug that is hydrolyzed to dabigatran in the body. Dabigatran is a competitive, reversible direct thrombin inhibitor. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade. This inhibition of thrombin activity prevents the formation of blood clots .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to dabigatran etexilate benzenesulfonate include other direct thrombin inhibitors such as argatroban and bivalirudin, as well as factor Xa inhibitors like rivaroxaban and apixaban .
Uniqueness: this compound is unique in its predictable pharmacokinetic profile and its ability to be administered orally without the need for routine coagulation monitoring. Unlike warfarin, it does not require frequent blood tests to monitor its anticoagulant effects, making it more convenient for patients .
Properties
CAS No. |
1019206-65-5 |
|---|---|
Molecular Formula |
C40H47N7O8S |
Molecular Weight |
785.9 g/mol |
IUPAC Name |
benzenesulfonic acid;ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C34H41N7O5.C6H6O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;7-10(8,9)6-4-2-1-3-5-6/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1-5H,(H,7,8,9) |
InChI Key |
BRDBLWXHNQWIEG-UHFFFAOYSA-N |
SMILES |
CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.C1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.C1=CC=C(C=C1)S(=O)(=O)O |
Appearance |
Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



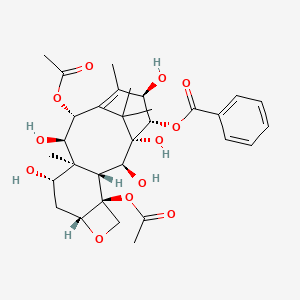

![5-[3-(4-methoxynaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B592964.png)
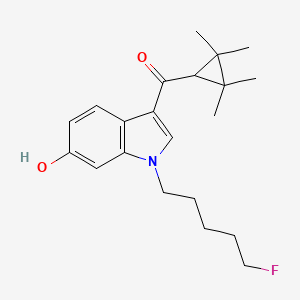
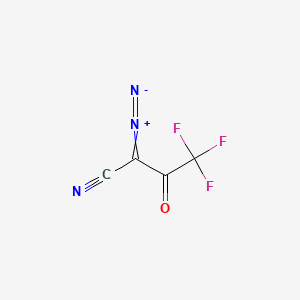
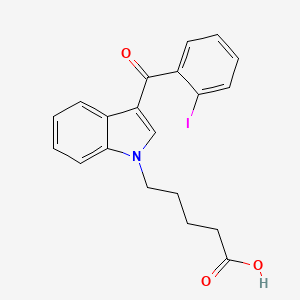

![[(E)-N-(benzenesulfonamido)-C-phenylcarbonimidoyl] acetate](/img/structure/B592975.png)
![1H-[1,2,4]Triazolo[4,3-a][1,3]diazepine](/img/structure/B592976.png)
